N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-2-nitrobenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-aminobenzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with an amine group instead of a sulfonamide group.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: Contains a pyrazole ring but with different substituents.
Uniqueness
N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-7-5-4-6-12(13)17(18)19/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMHAUPOUBVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.